N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Overview
Description
N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide, also known as 2-Hydroxymelatonin, is a derivative of melatonin. Melatonin is a hormone produced by the pineal gland and is involved in the regulation of sleep. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicine and chemistry .
Biochemical Analysis
Biochemical Properties
2-Hydroxymelatonin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is produced through the hydroxylation of melatonin by the enzyme melatonin 2-hydroxylase . This compound has been shown to interact with various biomolecules, including antioxidant enzymes such as superoxide dismutase and catalase . These interactions enhance the compound’s ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress . Additionally, 2-Hydroxymelatonin has been found to modulate the activity of polyamines, which are involved in cell growth and differentiation .
Cellular Effects
2-Hydroxymelatonin exerts significant effects on various types of cells and cellular processes. In cancer cells, such as human colorectal cancer cells, 2-Hydroxymelatonin has demonstrated potent cytotoxic effects . It induces apoptosis through the activation of apoptotic signaling pathways and reduces cell viability . Furthermore, 2-Hydroxymelatonin influences cell signaling pathways, including the Wnt pathway, by decreasing the mRNA levels of β-catenin . This compound also affects gene expression and cellular metabolism, contributing to its anti-cancer properties .
Molecular Mechanism
The molecular mechanism of 2-Hydroxymelatonin involves several key interactions at the molecular level. This compound acts as an antioxidant by directly scavenging free radicals and upregulating antioxidant enzymes . It also supports mitochondrial electron flux, reducing electron leakage and preventing excessive radical generation . Additionally, 2-Hydroxymelatonin binds to specific biomolecules, such as respiratory burst NADPH oxidase (RBOH), to induce reactive oxygen species production and promote senescence in plants . These binding interactions and enzyme modulations contribute to the compound’s protective and regulatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxymelatonin have been observed to change over time. Studies have shown that this compound induces reactive oxygen species production in plants, leading to premature senescence . The stability and degradation of 2-Hydroxymelatonin are influenced by environmental factors, such as light and temperature . Long-term exposure to 2-Hydroxymelatonin has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the dynamic nature of this compound’s impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Hydroxymelatonin vary with different dosages in animal models. In studies involving rats, melatonin and its metabolites, including 2-Hydroxymelatonin, have been shown to reduce oxidative stress and inflammation . High doses of 2-Hydroxymelatonin may lead to toxic or adverse effects, such as increased oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where low to moderate doses confer protective benefits, while higher doses result in detrimental outcomes .
Metabolic Pathways
2-Hydroxymelatonin is involved in several metabolic pathways, primarily related to its role as a melatonin metabolite. The enzyme melatonin 2-hydroxylase catalyzes the conversion of melatonin to 2-Hydroxymelatonin . This compound is further metabolized through various pathways, including the formation of sulfate or glucuronide conjugates . These metabolic processes influence the levels of 2-Hydroxymelatonin and its effects on metabolic flux and metabolite levels . The interactions with enzymes and cofactors involved in these pathways contribute to the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of 2-Hydroxymelatonin within cells and tissues are mediated by specific transporters and binding proteins. The ATP-binding cassette G2 (ABCG2) transporter plays a key role in the biodistribution of melatonin and its metabolites, including 2-Hydroxymelatonin . This transporter affects the bioavailability, tissue accumulation, and secretion of 2-Hydroxymelatonin . Additionally, 2-Hydroxymelatonin can cross biological membranes and enter various cellular compartments, allowing for its widespread distribution and protective effects against oxidative stress .
Subcellular Localization
2-Hydroxymelatonin exhibits specific subcellular localization, which influences its activity and function. In plants, this compound is predominantly localized in chloroplasts and mitochondria, where it plays a role in regulating oxidative stress and cellular metabolism . The subcellular localization of 2-Hydroxymelatonin is directed by targeting signals and post-translational modifications that guide its transport to specific compartments . These localization patterns are essential for the compound’s ability to modulate cellular processes and maintain cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide typically involves the hydroxylation of melatonin. One common method is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of esters, amides, or anhydrides.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidative products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole ring .
Scientific Research Applications
N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in regulating biological rhythms and potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including sleep regulation and neuroprotection
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide involves its interaction with melatonin receptors. It likely mediates its effects through high-affinity binding to these receptors, influencing circadian rhythms and other physiological processes . The activity of this compound is mediated by G proteins that inhibit adenylate cyclase activity, leading to various downstream effects .
Comparison with Similar Compounds
Similar Compounds
Melatonin: The parent compound, involved in sleep regulation.
N-Acetyl-5-methoxytryptamine: Another derivative of melatonin with similar biological activities.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
N-(2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide is unique due to its specific hydroxylation, which imparts distinct biological activities compared to its parent compound, melatonin. This hydroxylation enhances its potential as an antioxidant and its ability to interact with various biological targets .
Properties
IUPAC Name |
N-[2-(2-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-8(16)14-6-5-10-11-7-9(18-2)3-4-12(11)15-13(10)17/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEAUFSGHUWAMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.